molecular formula C14H13ClO3 B6381613 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% CAS No. 1261921-05-4

3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%

Cat. No. B6381613
CAS RN: 1261921-05-4
M. Wt: 264.70 g/mol
InChI Key: KIAWJBWUAKJCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (3,5-CDMP) is a phenolic compound that has been the subject of scientific research for a variety of applications. 3,5-CDMP is a chlorinated phenol that has been used in laboratory experiments to study a variety of biochemical and physiological effects. This compound has been used in a variety of laboratories to study the effects of chlorinated phenols on biological systems.

Scientific Research Applications

3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential to reduce the toxicity of other compounds, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is thought to inhibit the growth of bacteria and fungi by interfering with their cell wall formation.
Biochemical and Physiological Effects
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi in laboratory experiments. It has also been shown to reduce the toxicity of other compounds, such as pesticides and herbicides. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, making it ideal for use in laboratory experiments. It also has a wide range of potential applications, making it suitable for use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions. Additionally, it is not very stable and may degrade over time.

Future Directions

The potential applications of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% are vast, and there are many potential future directions for research. One potential direction is to further explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be done to explore its potential to reduce the toxicity of other compounds, such as pesticides and herbicides. It could also be studied for its potential to inhibit the growth of bacteria and fungi. Finally, further research could be done to explore its potential applications in other areas, such as food preservation and drug delivery.

Synthesis Methods

3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized from 3,5-dimethoxybenzaldehyde, which is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is performed in a solvent such as acetonitrile or dichloromethane at a temperature of 40 °C for 1-2 hours. The reaction yields the desired 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in 95% purity.

properties

IUPAC Name

3-chloro-5-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAWJBWUAKJCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686058
Record name 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3,5-dimethoxyphenyl)phenol

CAS RN

1261921-05-4
Record name 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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